![molecular formula C20H19N5O4 B2614987 4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878736-79-9](/img/structure/B2614987.png)
4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound 4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is involved in the synthesis of various derivatives. For example, 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones and 3′-substituted 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones are formed by reactions in boiling acetic acid. These compounds can rearrange to form 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones, showcasing the versatility of this class of compounds in chemical synthesis (Klásek, Lyčka, & Holčapek, 2007).
Precursors in Chemical Reactions
- This compound serves as a precursor in the synthesis of important chemical structures. For example, it is used in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are crucial precursors of purine analogs. This highlights its importance in the field of medicinal chemistry and drug development (Alves, Proença, & Booth, 1994).
Formation of Novel Compounds
- Research shows that this compound is integral in forming new chemical entities. For instance, it is involved in the formation of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, illustrating its role in expanding the landscape of novel chemical compounds (Simo, Rybár, & Alföldi, 1998).
Catalytic and Chemical Transformations
- Its involvement in various catalytic and chemical transformations is evident. For example, its derivatives play a role in reactions forming tricyclic imidazoles, which are significant in various synthetic pathways (Mitsuhashi, Takahashi, Kawahara, Ikeru, & Tanaka, 1982).
Application in Heterocyclic Chemistry
- This compound is actively used in the synthesis of heterocyclic compounds, as seen in the efficient synthesis of tetracyclic thieno[2,3-b]thiopyran-fused imidazo[1,2-a]pyridine/pyrido[1,2-a]pyrimidines. Such syntheses are crucial for developing new materials and pharmaceuticals (Liang, Zhang, Tan, & Liu, 2006).
Role in Novel Spiro-linked Compounds
- The compound is involved in the reaction with isothiocyanates, leading to novel spiro-linked compounds. This is significant in the discovery of new chemical entities with potential applications in various fields (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Formation of N-Heterocyclic Carbene–Silver(I) Acetate Complexes
- It is used in the synthesis of N-heterocyclic carbene–silver(I) acetate complexes, which have demonstrated preliminary antibacterial activity and cytotoxicity, thus having implications in biomedical research (Hackenberg, Lally, Müller‐Bunz, Paradisi, Quaglia, Streciwilk, & Tacke, 2013).
Anticancer Drug Development
- This compound is also instrumental in the development of new anticancer drugs. Derivatives like 2-Methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione have been synthesized for this purpose, showing high cytotoxicity in vitro against human colon tumor cells (Suh, Kang, Yoo, Park, & Lee, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12(26)9-23-15(14-7-5-4-6-8-14)11-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)10-13(2)27/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWVSKLGWZWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)
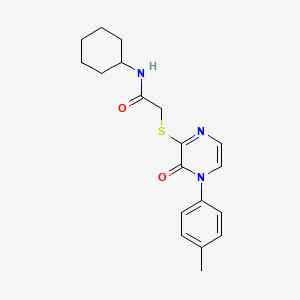
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)
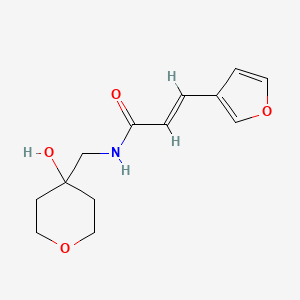
![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)
![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)

![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2614913.png)
![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)
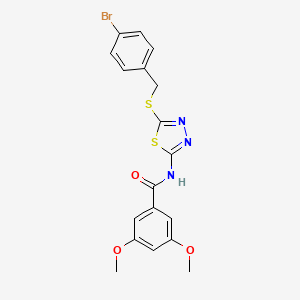
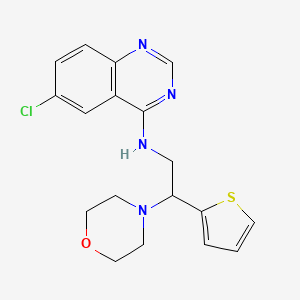
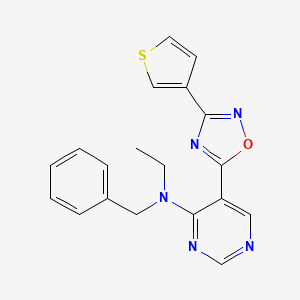
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)
